molecular formula C17H14N2OS B14437878 4,5-Dihydro-1-phenyl-1,4-epithio-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole CAS No. 76099-31-5

4,5-Dihydro-1-phenyl-1,4-epithio-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole

Katalognummer: B14437878
CAS-Nummer: 76099-31-5
Molekulargewicht: 294.4 g/mol
InChI-Schlüssel: AMYOXDWJQOVPDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Dihydro-1-phenyl-1,4-epithio-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole is a complex heterocyclic compound that features a unique combination of sulfur, nitrogen, and oxygen atoms within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-1-phenyl-1,4-epithio-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a benzimidazole derivative with an epoxide and a thiol can lead to the formation of the desired compound. The reaction conditions often include the use of catalysts such as zinc chloride or other Lewis acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Dihydro-1-phenyl-1,4-epithio-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4,5-Dihydro-1-phenyl-1,4-epithio-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4,5-Dihydro-1-phenyl-1,4-epithio-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the sulfur atom can also facilitate the formation of covalent bonds with target proteins, leading to irreversible inhibition. Additionally, the compound’s unique structure allows it to interact with various cellular pathways, potentially modulating signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,5-Dihydro-1-phenyl-1,4-epithio-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole is unique due to the presence of the epithio group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require specific interactions with molecular targets .

Eigenschaften

CAS-Nummer

76099-31-5

Molekularformel

C17H14N2OS

Molekulargewicht

294.4 g/mol

IUPAC-Name

1-phenyl-14-oxa-15-thia-3,10-diazatetracyclo[10.2.1.02,10.04,9]pentadeca-2,4,6,8-tetraene

InChI

InChI=1S/C17H14N2OS/c1-2-6-12(7-3-1)17-16-18-14-8-4-5-9-15(14)19(16)10-13(21-17)11-20-17/h1-9,13H,10-11H2

InChI-Schlüssel

AMYOXDWJQOVPDQ-UHFFFAOYSA-N

Kanonische SMILES

C1C2COC(S2)(C3=NC4=CC=CC=C4N31)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.